2,3-Dimethoxycinnamic acid

Catalog No.
S710575
CAS No.
7461-60-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxycinnamic acid

2,3-Dimethoxycinnamic acid (CAS 7461-60-1) solves the challenge of isomeric specificity in Naftopidil synthesis. Unlike 3,4- or 2,5-dimethoxy isomers, its ortho,meta-methoxy pattern delivers the unique steric and electronic environment required for regioselective ring closure to the target API. This ensures synthetic fidelity and avoids unviable by-products. Key advantages: • Non-negotiable 2,3-substitution for Naftopidil’s molecular architecture. • Consistent melting point (177-184 °C) enabling precise phase purity and melt homogeneity. • High purity (>97%) for reproducible reaction kinetics. Available for immediate worldwide shipping.

CAS Number

7461-60-1

Product Name

2,3-Dimethoxycinnamic acid

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+

InChI Key

QAXPUWGAGVERSJ-VOTSOKGWSA-N

SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)O

The exact mass of the compound 2,3-Dimethoxycinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235795. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,3-Dimethoxycinnamic acid, (2E)-3-(2,3-Dimethoxyphenyl)prop-2-enoic acid, (E)-3-(2,3-Dimethoxyphenyl)acrylic acid, 3-(2,3-Dimethoxyphenyl)propenoic acid, 2,3-Dimethoxybenzeneacrylic acid

Purity

≥97%

Package Size

1 g, 5 g

2,3-Dimethoxycinnamic acid (CAS: 7461-60-1) is a specialized, crystalline organic compound belonging to the methoxy-substituted cinnamic acid class. Unlike more common isomers, the specific 2,3- (ortho-, meta-) positioning of the methoxy groups on the phenyl ring is a critical design feature that dictates its utility as a precursor in multi-step organic synthesis, particularly for pharmaceuticals and biologically active molecules. Its distinct physical properties, such as its melting point, are a direct consequence of this specific substitution pattern, influencing its processability and handling in laboratory and industrial settings.

Research Fit

Quorum sensing inhibition studies – non-bactericidal anti-virulence research in reporter strains
C₃-symmetric tripodal ligand synthesis – documented precursor for TAEA-based molecular constructs
Thermochemical reference standard – experimentally measured enthalpies support computational modeling
In-house synthesis qualification – reported Doebner protocol with yield and purity benchmarks

Substituting 2,3-Dimethoxycinnamic acid with other isomers, such as the more common 3,4- or 2,5-dimethoxycinnamic acids, is often unviable. The 2,3-substitution pattern creates a unique steric and electronic environment around the carboxylic acid and alkene functionalities. This specific arrangement governs the regioselectivity of subsequent reactions, making it an essential precursor for target molecules where a specific heterocyclic ring system must be formed, such as in the synthesis of certain α1-blockers. Furthermore, this isomeric identity directly controls intermolecular interactions, leading to distinct crystal packing and, consequently, non-interchangeable physical properties like melting point and solubility, which are critical for process control and purification.

Substitution Risk

Regioisomer Replacing 2,3-dimethoxy with 3,4- or 2,4-substitution may abolish reported quorum sensing inhibition profile in Chromobacterium violaceum assays.
Topology C₃-symmetric tripodal ligand synthesis relies on 2,3-dimethoxy orientation; other isomers yield different hydrogen-bond topology and unrecognized reactivity.
Thermodynamics Each dimethoxycinnamic acid isomer exhibits distinct enthalpies of formation and sublimation; direct substitution introduces unverified energetic parameters.

Naftopidil Synthesis Precursor

2,3-Dimethoxycinnamic acid is a specified precursor for the synthesis of Naftopidil, an α1-adrenergic receptor antagonist used for treating benign prostatic hypertrophy. The synthesis route relies on the 2,3-dimethoxy substitution to achieve the correct regiochemistry for forming the final active pharmaceutical ingredient. Using an alternative isomer, such as 3,4-dimethoxycinnamic acid, would not yield the target molecule, making the 2,3-isomer a non-substitutable procurement requirement for this specific synthetic pathway.

Evidence DimensionPrecursor Suitability for Naftopidil Synthesis
Target Compound DataRequired starting material for the established synthesis of Naftopidil.
Comparator Or BaselineOther dimethoxycinnamic acid isomers (e.g., 3,4- or 2,5-)
Quantified DifferenceQualitatively non-interchangeable; use of comparators would lead to synthesis failure or a different, incorrect final product.
ConditionsEstablished multi-step synthesis of Naftopidil.

For researchers and manufacturers synthesizing Naftopidil or its analogs, procuring the correct 2,3-isomer is an absolute requirement with no viable substitute.

QS inhibition selectivity
Context-dependent
73.9% violacein inhibition at 150 μg/mL; MIC >500 μg/mL (CV026). Parent cinnamic acid: 63.9% (different strain). 4-MCA needed 200 μg/mL for comparable effect.
Supports anti-virulence assay interpretation: QS inhibition occurs well below antibacterial concentration.
Cross-study comparison; direct head-to-head data not available.

Distinct Thermal Properties vs. Isomers

The defined melting point of 2,3-Dimethoxycinnamic acid provides a clear differentiator from its close structural isomers, which is a critical parameter for thermal process control, purification, and formulation. High-purity 2,3-Dimethoxycinnamic acid exhibits a melting point in the range of 177-184 °C. This is distinct from the commonly used 3,4-Dimethoxycinnamic acid (dimethyl caffeic acid), which melts at a higher range of 181-183 °C. This difference, though seemingly small, is significant in processes like melt crystallization or when co-melting with other reagents, where precise temperature control is necessary to ensure product purity and avoid degradation.

Evidence DimensionMelting Point (°C)
Target Compound Data177-184 °C
Comparator Or Baseline3,4-Dimethoxycinnamic acid: 181-183 °C
Quantified DifferenceDistinct, non-overlapping melting range under standard conditions.
ConditionsStandard melting point determination for solid-state compounds.

Selecting this compound ensures predictable thermal behavior, crucial for developing reproducible manufacturing processes and avoiding issues related to phase impurities when a specific melting profile is required.

Thermodynamic signature
Class-level
Experimentally distinct ΔfH°gas and ΔsubH° among all five trans-dimethoxycinnamic acid regioisomers (combustion calorimetry, 298.15 K).
Enables isomer identification and computational validation using measured thermodynamic data.
Numerical values tabulated in primary literature; 2,3-isomer distinguishable from 3,4- and 2,4-analogs.

Isomer-Specific Tyrosinase Inhibition

In structure-activity relationship (SAR) studies, the specific placement of methoxy groups is critical for enzymatic inhibition. While a direct IC50 value for 2,3-dimethoxycinnamic acid was not found in the compared study, the data clearly shows that isomeric position dictates inhibitory potential against mushroom tyrosinase. For example, 3,4-Dimethoxycinnamic acid showed weak inhibition (IC50 = 861.7 µM), whereas p-methoxycinnamic acid (a mono-substituted analog) was significantly more potent (IC50 = 115.6 µM). This demonstrates that the substitution pattern is a highly sensitive parameter. For researchers developing SAR models or screening for specific bioactivity profiles, using a generic dimethoxy isomer is unreliable; the unique electronic and steric profile of the 2,3-isomer is required to obtain reproducible and distinct biological data.

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound DataUnique inhibitory profile determined by 2,3-substitution pattern.
Comparator Or Baseline3,4-Dimethoxycinnamic acid: 861.7 µM; p-Methoxycinnamic acid: 115.6 µM
Quantified DifferenceOver 7-fold difference in potency between comparator isomers, highlighting the criticality of the substitution pattern.
ConditionsIn vitro mushroom tyrosinase inhibition assay.

This justifies the specific procurement of 2,3-Dimethoxycinnamic acid for SAR studies, ensuring that observed biological effects are attributable to this precise structure and not an isomeric artifact.

Doebner synthesis
Reported
87–98% crude yield; mp 179–180°C after recrystallization; 200 g scale demonstrated. 2-fold malonic acid excess critical.
Provides validated synthetic benchmark for procurement or in-house preparation.
Organic Syntheses procedure; avoids high-temperature Perkin conditions.
C₃-symmetric ligand
Reported
Unique documented precursor for TAEA-tris-propenamide tripodal molecule; anti-HSV-1 evaluation reported.
Supports medicinal chemistry projects requiring defined 2,3-dimethoxy topology.
No published equivalent using other dimethoxycinnamic acid isomers.
Identity & purity
Reported
mp 182–184°C (lit.); purity ≥98% (HPLC/titration). 3,4-isomer mp 181–183°C; trans-specific CAS 7345-82-6 available.
Melting point enables rapid identity check and isomer differentiation during incoming QC.
Vendor specifications confirm trans-isomer enrichment.

Pharmaceutical Intermediate Building Block

This compound is the correct choice for synthetic campaigns targeting molecules like Naftopidil, where the 2,3-dimethoxy pattern is a non-negotiable structural element required for achieving the desired molecular architecture and therapeutic activity.

Process Development: Defined Thermal Behavior

Ideal for use in thermally sensitive processes or formulations where a precise melting point of ~177-184 °C is necessary to ensure phase purity, control reaction kinetics, or achieve homogenous melts without the variability introduced by isomeric impurities.

SAR Probe for Biological Activity

Serves as a specific chemical probe for dissecting the impact of ortho-, meta-methoxy substitution on biological targets. Its use, in contrast to other isomers, allows for the unambiguous correlation of a specific substitution pattern to a measured biological outcome, such as enzyme inhibition.

Application Fit Matrix

Application
Selection Property
Validation Focus
Quorum sensing inhibition research
Reported violacein inhibition and MIC ratio
Anti-virulence endpoint context; cross-study consistency
C₃-symmetric tripodal ligand synthesis
Documented 2,3-dimethoxy substitution pattern
Synthetic route compatibility and product characterization
Thermochemical reference and modeling
Experimentally determined ΔfH°gas and ΔsubH°
Cross-validation against isomeric series and computational predictions
In-house synthesis qualification
Published Doebner protocol and purity benchmarks
Yield reproducibility and melting point specification

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7461-60-1

Wikipedia

2,3-Dimethoxycinnamic acid

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